N-(oxan-3-yl)pyridine-2-carboxamide
Description
N-(oxan-3-yl)pyridine-2-carboxamide is a carboxamide derivative featuring a pyridine-2-carboxamide core linked to an oxan-3-yl (tetrahydropyran-3-yl) group. The oxan-3-yl substituent introduces a six-membered oxygen-containing ring, conferring distinct steric and electronic properties. Its synthesis typically involves the reaction of pyridine-2-carboxylic acid derivatives with oxan-3-amine under coupling conditions, analogous to methods described for related carboxamides .
Properties
IUPAC Name |
N-(oxan-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-5-1-2-6-12-10)13-9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZQSGWEYDBOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with oxan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of pyridine-2-carboxamide derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N-(oxan-3-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-(pyridine-2-carbonyl)pyridine-2-carboxamide Derivatives
reports three derivatives of N-(pyridine-2-carbonyl)pyridine-2-carboxamide (compounds 1 , 2 , and 3 ) with varying fluorine substitutions at the pyridine 3-position. Key differences from N-(oxan-3-yl)pyridine-2-carboxamide include:
- Compound 1: No fluorine substituents. Exhibits strong π-π stacking and hydrogen bonding, leading to rigid supramolecular frameworks.
- Compound 2 : Single 3-fluorine substituent on one pyridine ring. Fluorine enhances electronegativity, enabling halogen bonding and tighter crystal packing.
- Compound 3 : Dual 3-fluorine substituents. Shows increased halogen bonding strength but reduced solubility due to heightened hydrophobicity .
In contrast, this compound replaces the second pyridine ring with an oxan-3-yl group. This substitution reduces aromaticity, introduces conformational flexibility, and improves solubility via the oxygen atom’s hydrogen-bonding capacity.
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide
This compound () features a hydroxy and iodine substituents on the pyridine ring. The iodine atom introduces heavy-atom effects, which can influence crystallographic density and spectroscopic properties. Unlike this compound, this derivative lacks the carboxamide-oxane linkage, limiting its utility in flexible supramolecular assembly .
Physicochemical Properties
Solubility and Lipophilicity
- The oxan-3-yl group in this compound enhances aqueous solubility compared to fluorinated analogs (e.g., compounds 2 and 3 ), which exhibit low solubility due to hydrophobic fluorine atoms.
- The oxygen in the oxane ring facilitates hydrogen bonding with polar solvents, whereas fluorine’s electronegativity in compound 2 promotes stronger intermolecular interactions but poorer solubility .
Supramolecular Interactions
- Fluorinated derivatives (compounds 2 , 3 ) rely on halogen bonding for crystal stability, whereas this compound utilizes hydrogen bonding (amide and oxane oxygen) and van der Waals interactions.
- The oxane ring’s flexibility allows adaptive conformational changes, enabling diverse supramolecular architectures compared to rigid pyridine-pyridine systems .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituents | Solubility (H2O) | Key Interactions | Applications |
|---|---|---|---|---|---|
| This compound | C11H14N2O2 | Oxan-3-yl | Moderate | H-bonding, van der Waals | Drug delivery, supramolecular frameworks |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide (1) | C12H9N3O2 | None | Low | π-π stacking, H-bonds | Rigid supramolecular systems |
| 3-Fluoro derivative (2) | C12H8FN3O2 | 3-F on pyridine | Low | Halogen bonds, H-bonds | High-stability crystals |
| 3,3'-Difluoro derivative (3) | C12H7F2N3O2 | 3-F on both pyridines | Very Low | Strong halogen bonds | Catalytic frameworks |
Biological Activity
N-(oxan-3-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an oxan group at the 3-position and a carboxamide functional group. The molecular formula is CHNO. The presence of the oxan group may enhance solubility and influence interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of certain enzymes by binding to their active sites, which can inhibit their function and affect various biochemical pathways. For instance, it has been investigated for its potential as a biochemical probe in anti-inflammatory therapies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in treating conditions related to enzyme overactivity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(pyridin-3-yl)pyridine-2-carboxamide | Similar structure but lacks oxan substitution | Different binding affinities due to structural variations |
| N-(pyridin-2-yl)pyridine-2-carboxamide | Contains a pyridin-2-yl group | Variations in pharmacological profiles compared to oxan derivatives |
The oxan substitution appears to enhance the compound's solubility and modify its interaction profile with biological targets, potentially leading to distinct pharmacological effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and its analogs. For instance, research highlighted the compound's efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The structure–activity relationship (SAR) studies indicated that modifications in the pyridine ring significantly affect its biological activity .
Example Study: Antimicrobial Activity
In one study, derivatives of pyridine carboxamides were synthesized and tested for antibacterial properties. The results demonstrated that certain modifications led to enhanced activity against Gram-positive bacteria, indicating that this compound might follow similar trends in activity enhancement through structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
